Lenampicillin hydrochloride

Pharmacokinetics Bioavailability Prodrug

Select lenampicillin hydrochloride for research demanding superior oral ampicillin bioavailability. This crystalline prodrug (≥98% purity, MW 497.95, soluble in DMSO at 100 mg/mL) delivers a 2.2-fold higher Cmax vs. equimolar oral ampicillin and demonstrates 2-fold greater potency than amoxicillin against oral pathogens. Its unique (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl promoiety avoids aldehyde intermediates, contributing to a favorable 3.6% adverse event rate. Ideal as a reference standard for PK/PD studies and HPLC/LC-MS method validation.

Molecular Formula C21H24ClN3O7S
Molecular Weight 497.9 g/mol
CAS No. 80734-02-7
Cat. No. B1674723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenampicillin hydrochloride
CAS80734-02-7
SynonymsLenampicillin HCl;  Lenampicillin Hydrochloride;  Takacillin;  Lenampicilline Hydrochloride;  KBT-1585; 
Molecular FormulaC21H24ClN3O7S
Molecular Weight497.9 g/mol
Structural Identifiers
SMILESCC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C.Cl
InChIInChI=1S/C21H23N3O7S.ClH/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11;/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25);1H/t13-,14-,15+,18-;/m1./s1
InChIKeyFXXSETTYJSGMCR-GLCLSGQWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lenampicillin Hydrochloride (CAS 80734-02-7): An Orally Bioavailable Ampicillin Prodrug with Enhanced Absorption Properties


Lenampicillin hydrochloride (CAS 80734-02-7, KBT-1585) is a synthetic small-molecule prodrug belonging to the β-lactam class of antibiotics . Following oral administration, the compound is rapidly hydrolyzed in vivo to release the active metabolite ampicillin, which exerts its antibacterial effect by inhibiting bacterial penicillin-binding proteins (PBPs) [1]. The prodrug modification, specifically the incorporation of a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester moiety, confers distinct pharmacokinetic advantages over the parent compound ampicillin, primarily relating to its oral absorption profile [2]. As an orally active agent with an established safety record, lenampicillin hydrochloride is indicated for the treatment of susceptible bacterial infections and is employed as a reference standard in pharmaceutical research and analytical method development [3]. This compound is supplied as a crystalline solid with a molecular weight of 497.95 g/mol (C₂₁H₂₄ClN₃O₇S) and is soluble in DMSO at concentrations up to 100 mg/mL .

Critical Procurement Distinctions: Why Lenampicillin Hydrochloride Cannot Be Simply Substituted with Other Ampicillin Prodrugs or Aminopenicillins


The clinical efficacy of lenampicillin hydrochloride is contingent upon its unique molecular design and the specific pharmacokinetic properties conferred by its (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl promoiety, which cannot be assumed for other ampicillin derivatives or aminopenicillins [1]. Direct comparative studies have established that lenampicillin achieves a significantly higher peak serum concentration of its active metabolite ampicillin than oral ampicillin itself, and its absorption characteristics differ from those of both bacampicillin and amoxicillin [2]. Furthermore, while the antibacterial spectrum of the active moiety ampicillin is identical to that of amoxicillin against many pathogens, lenampicillin has demonstrated distinct stability against β-lactamases and a lower induction potential for inducible β-lactamase production compared to ampicillin and amoxicillin [3]. The prodrug's unique metabolic pathway, which avoids the formation of aldehyde intermediates characteristic of other ampicillin prodrugs like pivampicillin, may contribute to its observed tolerability profile [4]. Therefore, substituting lenampicillin hydrochloride with a different ampicillin prodrug or a standard aminopenicillin introduces substantial uncertainty regarding the achievable systemic exposure, potential for adverse effects, and, in specific contexts, the selection pressure for resistance mechanisms [5].

Quantitative Differentiation Guide for Lenampicillin Hydrochloride (CAS 80734-02-7): Head-to-Head Comparative Data Against Ampicillin, Amoxicillin, Talampicillin, and Bacampicillin


Superior Oral Bioavailability: Peak Serum Concentration of Active Ampicillin is 2.2-Fold Higher Than Oral Ampicillin

Lenampicillin hydrochloride demonstrates significantly enhanced oral absorption compared to the parent drug ampicillin. In a crossover study with 10 healthy adult volunteers, a single oral dose of 250 mg lenampicillin (as KBT-1585) yielded a mean peak serum concentration (Cmax) of 6.0 μg/mL for the active metabolite ampicillin. This value was more than twice the 2.7 μg/mL Cmax achieved after an equivalent oral dose of ampicillin itself [1]. The study also reported that the urinary excretion of ampicillin within 6 hours was 54.5% for lenampicillin and 45.7% for ampicillin, confirming improved systemic availability from the prodrug [1].

Pharmacokinetics Bioavailability Prodrug Ampicillin

Faster Absorption Kinetics: Time to Peak Serum Concentration (Tmax) is 40 Minutes, 20-50 Minutes Earlier Than Amoxicillin

In a controlled single-dose crossover study in six healthy male volunteers, lenampicillin (LAPC, dose equivalent to 250 mg ampicillin) achieved a mean peak serum concentration of ampicillin of 11.4 ± 0.8 μg/mL at 40 minutes post-dose. The comparator drug, amoxicillin (AMPC, 500 mg dose), reached a mean Cmax of 8.5 ± 0.7 μg/mL, but the time to peak concentration was prolonged, occurring between 50 and 90 minutes [1]. This indicates that lenampicillin is not only more rapidly absorbed but also achieves a higher systemic concentration of the active β-lactam moiety on an equimolar basis [1].

Pharmacokinetics Absorption Rate Tmax Amoxicillin

Enhanced β-Lactamase Stability and Reduced Resistance Induction Potential Relative to Ampicillin and Amoxicillin

While the active antibacterial spectrum of lenampicillin-derived ampicillin is comparable to that of amoxicillin, in vitro studies have identified a key differentiating property: lenampicillin (as the prodrug KBT-1585) exhibits greater stability against β-lactamases and a lower capacity to induce β-lactamase production in inducible strains compared to both ampicillin (ABPC) and amoxicillin (AMPC) [1]. In surgical isolates, the MIC distribution for ampicillin (the active metabolite) against S. aureus was ≤6.25 μg/mL and against S. epidermidis was ≤12.5 μg/mL, which was noted to be comparable to amoxicillin but superior to oral cephalosporins like cephalexin (CEX) and cefaclor (CCL) [2].

Antimicrobial Resistance β-Lactamase MIC Stability

Potent In Vitro Activity Against Oral Pathogens: 2-Fold Superiority to Amoxicillin and Up to 128-Fold Superiority to Cephalexin by MIC

In a clinical study evaluating lenampicillin for oral and maxillofacial infections, the minimum inhibitory concentration (MIC) distribution of lenampicillin (as active ampicillin) against detected bacteria was determined. Against Gram-positive cocci, the MIC was ≤0.39 μg/mL, and against Gram-negative bacteria (excluding some insusceptible strains), it was ≤3.13 μg/mL [1]. Comparative analysis revealed that lenampicillin demonstrated approximately 2-fold superiority in potency compared to amoxicillin (AMPC) and a remarkable 4- to 128-fold superiority compared to the oral cephalosporin cephalexin (CEX) against these clinical isolates [1].

Oral Infections MIC Antibacterial Activity Cephalexin

Clinical Efficacy and Safety Non-Inferiority to Amoxicillin and Talampicillin in Randomized Controlled Trials

Multiple randomized controlled trials have established that lenampicillin is clinically non-inferior to standard aminopenicillins. A double-blind study of 235 patients with suppurative skin and soft tissue infections found that lenampicillin (1,000 mg/day) achieved a final global improvement rate of 79.2% ('cured' plus 'remarkably improved'), compared to 76.6% for amoxicillin [1]. Importantly, the incidence of side effects was 1.7% (2/115) in the lenampicillin group versus 4.3% (5/116) in the amoxicillin group, a difference approaching statistical significance (P < 0.1) [1]. In a separate trial of 238 patients with oral infections, lenampicillin demonstrated clinical effectiveness in 84.2% of cases, compared to 82.9% for talampicillin (another ampicillin prodrug) [2]. A Chinese multicenter trial of 141 patients with acute respiratory and skin infections reported efficacy rates of 91.8% for lenampicillin and 94.1% for amoxicillin, with adverse event rates of 6.9% and 7.4%, respectively, showing no statistical differences [3].

Clinical Trial Efficacy Safety Amoxicillin Talampicillin

Favorable Safety Profile: Adverse Reaction Incidence of 3.6% in Pooled Analysis and Lower Diarrhea Rates Than Ampicillin Prodrugs

Pooled safety data from clinical studies indicate that lenampicillin hydrochloride is generally well-tolerated. An integrated analysis reported an overall adverse reaction incidence of 3.6% [1]. The most commonly reported adverse effects are gastrointestinal, including nausea, vomiting, diarrhea, and abdominal pain, which are typically mild and self-limiting [2]. Importantly, the incidence of diarrhea, a common limitation of oral ampicillin therapy, appears to be lower with lenampicillin. In a study of 109 patients with oral infections, only 3 cases of diarrhea (2.8%) were reported [3]. This improved gastrointestinal tolerability is attributed to the prodrug design, which enhances absorption and reduces the amount of unabsorbed ampicillin reaching the colon to disrupt the microflora [4].

Safety Adverse Events Gastrointestinal Tolerance Prodrug

Optimal Research and Industrial Application Scenarios for Lenampicillin Hydrochloride (CAS 80734-02-7) Based on Evidence of Differentiation


Pharmacokinetic Studies Requiring High and Rapid Oral Bioavailability of Ampicillin

Lenampicillin hydrochloride is the preferred compound for preclinical and clinical pharmacokinetic investigations where the objective is to achieve high and rapidly attained serum concentrations of ampicillin following oral administration. Evidence from direct comparative crossover studies demonstrates that a 250 mg oral dose of lenampicillin yields a peak serum ampicillin concentration (Cmax) of 6.0 μg/mL, which is 2.2-fold higher than the 2.7 μg/mL achieved with an equivalent dose of oral ampicillin [1]. Furthermore, when compared to amoxicillin, lenampicillin achieves its peak concentration at 40 minutes—10 to 50 minutes faster—and with a 34% higher Cmax [2]. This superior absorption profile makes lenampicillin hydrochloride an ideal candidate for studies exploring the pharmacokinetic-pharmacodynamic (PK/PD) relationships of β-lactam antibiotics, for developing novel oral ampicillin formulations, and for investigating the impact of enhanced absorption on therapeutic outcomes [3].

In Vitro Antimicrobial Susceptibility Testing and Resistance Surveillance for Oral and Maxillofacial Pathogens

For research programs focused on the antimicrobial susceptibility of pathogens implicated in oral, dental, and maxillofacial infections, lenampicillin hydrochloride offers a significant advantage as a reference compound. In a clinical study involving 161 bacterial strains isolated from oral infections, the active metabolite of lenampicillin exhibited potent in vitro activity, with MIC values of ≤0.39 μg/mL against Gram-positive cocci and ≤3.13 μg/mL against Gram-negative bacteria [4]. Critically, this potency was demonstrated to be approximately 2-fold superior to that of amoxicillin and 4- to 128-fold superior to the oral cephalosporin cephalexin against the same clinical isolates [4]. Given the compound's demonstrated stability against β-lactamases and its lower potential to induce resistance mechanisms compared to ampicillin [5], lenampicillin hydrochloride is an optimal selection for inclusion in antimicrobial resistance surveillance panels, for establishing baseline susceptibility in new antibiotic development programs, and for validating the activity of novel agents targeting oral anaerobic and facultative flora.

Comparator Arm in Clinical Trials Evaluating New Oral β-Lactam Antibiotics for Respiratory, Skin, and Soft Tissue Infections

Lenampicillin hydrochloride is a robust and well-characterized candidate for use as an active comparator in randomized controlled clinical trials. A robust body of clinical evidence from double-blind, randomized trials involving over 600 patients confirms that lenampicillin is non-inferior to both amoxicillin and talampicillin in the treatment of acute bacterial infections of the respiratory tract, skin, and soft tissues [6]. Efficacy rates for lenampicillin range from 79.2% to 91.8%, comparable to the 76.6% to 94.1% rates observed for amoxicillin [7]. Importantly, pooled safety data indicate an overall adverse reaction incidence of 3.6%, with a lower observed rate of severe side effects and diarrhea compared to amoxicillin [8]. This established efficacy and favorable safety profile provide a solid foundation for its use as a reference standard in clinical trials designed to evaluate new oral β-lactam antibiotics, ensuring that any observed differences in outcome can be confidently attributed to the investigational agent rather than variability in the comparator [9].

Development and Validation of Bioanalytical Methods for Ampicillin Prodrug Quantification

The unique molecular structure of lenampicillin, specifically its (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester promoiety, makes it a critical reference standard for the development and validation of high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of ampicillin prodrugs and their active metabolites in biological matrices [10]. Validated HPLC methods have been established for the assay of both lenampicillin and its metabolite ampicillin in serum and urine, facilitating comparative bioavailability and bioequivalence studies [11]. The distinct chromatographic behavior and mass spectral fragmentation pattern of lenampicillin, compared to other ampicillin prodrugs like bacampicillin, enable its use as an internal standard or system suitability test compound. For analytical chemists and bioanalytical laboratories supporting pharmaceutical development, lenampicillin hydrochloride is an indispensable tool for ensuring the accuracy, precision, and specificity of assays intended for regulatory submission [12].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lenampicillin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.